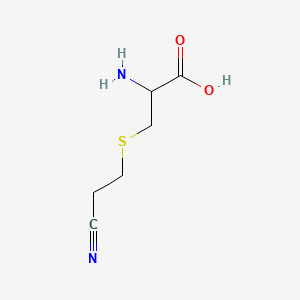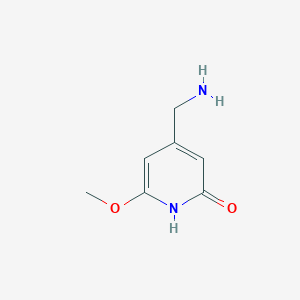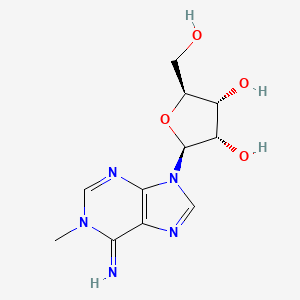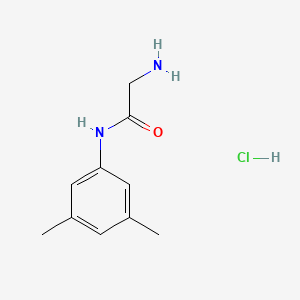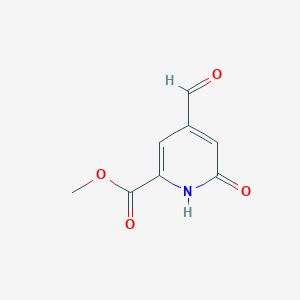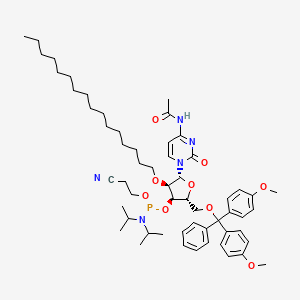
Ethyl 2-(6-chloro-4-methylpyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methylpyridine-2-acetic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its applications in various scientific fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methylpyridine-2-acetic acid ethyl ester typically involves the esterification of 6-chloro-4-methylpyridine-2-acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridine-2-acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 6-chloro-4-methylpyridine-2-acetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 6-Chloro-4-methylpyridine-2-acetic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-4-methylpyridine-2-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methylpyridine-2-acetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The chlorine atom in the pyridine ring may also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-methylpyridine-2-carboxylic acid
- 4-Methylpyridine-2-acetic acid ethyl ester
- 6-Chloro-2-pyridinecarboxylic acid ethyl ester
Uniqueness
6-Chloro-4-methylpyridine-2-acetic acid ethyl ester is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-7(2)5-9(11)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
BPSXPTIRSMROGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14858674.png)

